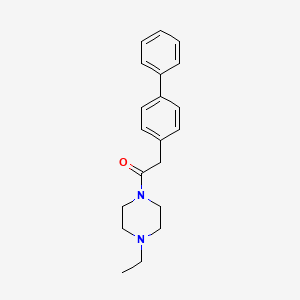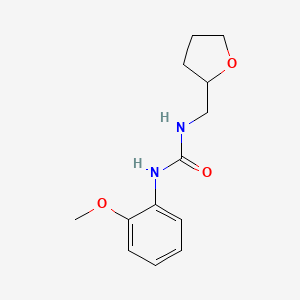![molecular formula C19H22ClN3O B5307970 2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5307970.png)
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied in vitro and in vivo.
Mécanisme D'action
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote cell growth and survival in cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, modulation of cytokine production, and inhibition of cell growth and proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its ability to modulate the immune response, and its potential for use in combination therapies. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. These include further studies on its mechanism of action and its potential for use in combination therapies with other drugs. Additionally, studies are needed to determine its safety and efficacy in clinical trials for various types of cancer and autoimmune diseases. Finally, research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to this drug.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzaldehyde with 4-(4-methyl-1-piperazinyl)aniline to form an intermediate product. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells and to modulate the immune response in autoimmune diseases.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(24)14-15-3-2-4-16(20)13-15/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQIWZBLOSYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307891.png)
![6-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5307899.png)
![3-(hydroxymethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5307901.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-benzimidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5307904.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine](/img/structure/B5307920.png)

![8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)

![1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5307950.png)
![3-cyclopropyl-1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5307974.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5307988.png)
![2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307996.png)
![(1R)-2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanamine](/img/structure/B5307997.png)
![N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B5308003.png)